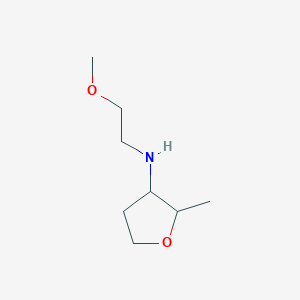

N-(2-methoxyethyl)-2-methyloxolan-3-amine

Description

N-(2-Methoxyethyl)-2-methyloxolan-3-amine is a secondary amine featuring a 2-methyloxolane (tetrahydrofuran) ring substituted at the 3-position with a 2-methoxyethyl group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol.

For instance, alkylation of 2-methyloxolan-3-amine with 2-methoxyethyl chloride under basic conditions could yield the target compound. Such methods align with strategies used in for synthesizing complex amines . Applications may include use as a ligand, solvent additive, or intermediate in pharmaceutical synthesis, though specific biological data are unavailable.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-methyloxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7-8(3-5-11-7)9-4-6-10-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVHLJAVSOONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methyloxolan-3-amine typically involves the reaction of 2-methyloxolan-3-amine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of N-(2-methoxyethyl)-2-methyloxolan-3-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methyloxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxyethyl group and the oxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

(a) N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS 1545810-10-3)

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- Structure : Shares the 2-methyloxolan-3-amine core but substitutes the nitrogen with a 4-chloro-2-methylphenyl group.

- Key Differences: The aromatic chloro substituent increases lipophilicity (higher logP), likely enhancing membrane permeability compared to the methoxyethyl group in the target compound.

(b) N-(2-Methoxyethyl)methylamine

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol

- Structure : A linear secondary amine lacking the oxolane ring.

- Lower molecular weight improves volatility but decreases thermal stability compared to the target compound .

(c) N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate

- Molecular Formula: C₈H₁₈BF₄NO

- Molecular Weight : 231.04 g/mol

- Structure : A quaternary ammonium salt with a pyrrolidinium ring and methoxyethyl group.

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent on Amine | Key Properties |

|---|---|---|---|---|

| N-(2-Methoxyethyl)-2-methyloxolan-3-amine | C₈H₁₅NO₂ | 157.21 | 2-Methoxyethyl | Moderate polarity, cyclic ether backbone |

| N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | 4-Chloro-2-methylphenyl | High lipophilicity, aromatic substituent |

| N-(2-Methoxyethyl)methylamine | C₄H₁₁NO | 89.14 | Methyl | Low molecular weight, linear structure |

| N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate | C₈H₁₈BF₄NO | 231.04 | Pyrrolidinium (ionic) | Ionic liquid, high conductivity |

Physicochemical and Reactivity Insights

- Solubility : The target compound’s oxolane ring and methoxyethyl group enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to the chloroaryl analog, which favors hydrophobic environments .

- Reactivity : The methoxyethyl group’s electron-donating ether oxygen may stabilize adjacent charges, contrasting with the electron-withdrawing chlorine in the aryl analog. This difference could influence catalytic or coordination chemistry .

- Thermal Stability : Cyclic structures like the oxolane ring generally exhibit higher thermal stability than linear amines (e.g., N-(2-Methoxyethyl)methylamine) due to reduced conformational freedom .

Biological Activity

Overview

N-(2-methoxyethyl)-2-methyloxolan-3-amine is an organic compound characterized by its unique structure, which includes a methoxyethyl group and a methyloxolan ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of N-(2-methoxyethyl)-2-methyloxolan-3-amine, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

N-(2-methoxyethyl)-2-methyloxolan-3-amine has the following chemical properties:

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : Approximately 171.25 g/mol

- CAS Number : 1550254-00-6

The compound's structure allows it to engage in specific interactions with biological systems, influencing various biochemical pathways.

The biological activity of N-(2-methoxyethyl)-2-methyloxolan-3-amine is primarily attributed to its interaction with various molecular targets. The methoxyethyl group and the oxolane ring are crucial for binding to these targets, which include enzymes and receptors involved in neurotransmission and other physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : It shows potential selectivity for serotonin receptors, particularly the 5-HT1A receptor, suggesting applications in treating mood disorders and anxiety .

Table 1: Biological Activity Summary

Study 1: Serotonin Receptor Interaction

A study investigated the binding affinity of N-(2-methoxyethyl)-2-methyloxolan-3-amine to serotonin receptors. The results indicated a significant preference for the 5-HT1A receptor over other subtypes, hinting at its potential as a therapeutic agent for anxiety and depression.

Study 2: Neuroprotective Effects

In vivo experiments demonstrated that N-(2-methoxyethyl)-2-methyloxolan-3-amine exhibited neuroprotective properties in models of neuropathic pain. The compound was shown to reduce pain sensitivity without inducing motor deficits, suggesting a favorable safety profile for potential therapeutic use .

Research Findings

Recent research has highlighted the compound's diverse applications:

- Medicinal Chemistry : Ongoing studies are exploring the synthesis of derivatives to enhance biological activity and selectivity.

- Pharmacology : Investigations into its pharmacokinetics and bioavailability are crucial for understanding its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.